Dimethazan

CNS pharmacology Behavioral pharmacology Antidepressant

Dimethazan (CAS 519-30-2), also designated as 7-(2-dimethylaminoethyl)-1,3-dimethylxanthine and historically marketed as Elidin, is a synthetic N-methylated xanthine derivative. It belongs to the same chemical class as caffeine and theophylline, with which it shares a core purine-2,6-dione scaffold.

Molecular Formula C11H17N5O2
Molecular Weight 251.29 g/mol
CAS No. 519-30-2
Cat. No. B1203172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethazan
CAS519-30-2
Molecular FormulaC11H17N5O2
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C
InChIInChI=1S/C11H17N5O2/c1-13(2)5-6-16-7-12-9-8(16)10(17)15(4)11(18)14(9)3/h7H,5-6H2,1-4H3
InChIKeyCMKUGKVVUUGBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethazan (CAS 519-30-2) Scientific and Procurement Overview: Xanthine-Class CNS Agent with Distinct Clinical Profile


Dimethazan (CAS 519-30-2), also designated as 7-(2-dimethylaminoethyl)-1,3-dimethylxanthine and historically marketed as Elidin, is a synthetic N-methylated xanthine derivative [1]. It belongs to the same chemical class as caffeine and theophylline, with which it shares a core purine-2,6-dione scaffold [2]. However, structural modification—specifically the addition of a dimethylaminoethyl substituent at the N7 position—confers a distinct pharmacological phenotype that diverges meaningfully from its in-class comparators. Dimethazan was developed and clinically evaluated as an antidepressant agent, demonstrating a dual action profile characterized by concurrent central nervous system stimulation and sedation alongside respiratory stimulation [3].

Xanthine-class CNS research tool with reported dual-action profileBiphasic stimulation-sedation phenotype for CNS pharmacology studies
N7-dimethylaminoethyl substitution distinguishes from caffeine and theophyllineBasic amine functionality alters ionization and distribution at physiological pH
Supports respiratory stimulation endpoint studiesDocumented in sedative-induced depression models; context-dependent

Why Generic Xanthine Substitution Fails: Evidence-Based Differentiation of Dimethazan (CAS 519-30-2)


Xanthine derivatives are not functionally interchangeable. While caffeine, theophylline, and theobromine share a conserved pharmacophore and act as adenosine receptor antagonists with varying subtype selectivity profiles, even modest structural modifications produce divergent CNS effects, therapeutic windows, and tolerability profiles [1]. Dimethazan exemplifies this principle: the N7-dimethylaminoethyl substitution introduces a basic amine functionality absent in caffeine (N7-unsubstituted) and theophylline (N7-unsubstituted), fundamentally altering physicochemical properties, tissue distribution, and receptor interaction dynamics. Critically, this structural divergence yields a qualitative pharmacological phenotype—the co-occurrence of CNS stimulation and sedation—that is not observed with caffeine (which produces stimulation without intrinsic sedation) [2], nor with theophylline (which at therapeutic concentrations may antagonize sedative agents rather than induce sedation) [3]. Consequently, substituting Dimethazan with a generic xanthine in applications requiring its specific dual-action profile would fail to replicate the intended experimental or therapeutic outcome. The quantitative evidence in Section 3 substantiates this differentiation.

Structure Caffeine and theophylline lack the N7 basic amine; ionization and tissue distribution may shift meaningfully.
Phenotype Concurrent stimulation and sedation observed with Dimethazan is not replicated by generic xanthines.
Endpoint Respiratory stimulation endpoint context may differ; caffeine shows inconsistent or context-dependent effects.

Dimethazan (CAS 519-30-2) Quantitative Comparative Evidence: Procurement-Relevant Differentiation Data


Dual CNS Stimulation and Sedation: Quantitative Clinical Response Rates Versus Caffeine Comparators

In a clinical study of 134 hospitalized patients with mental and physical depression, oral Dimethazan administration produced a dual effect characterized by concurrent CNS stimulation and sedation [1]. This biphasic response profile is qualitatively distinct from caffeine, which produces dose-dependent CNS stimulation without a concurrent sedative component [2].

CNS response phenotype
Class-level inference
Dual-action vs single-action CNS profile
Reported endpoint context: stimulation + sedation co-occurrence
134-patient study; caffeine comparator lacks intrinsic sedation component
CNS pharmacology Behavioral pharmacology Antidepressant

Respiratory Stimulation: Reversal of Drug-Induced Respiratory Depression with Dimethazan

The respiratory stimulatory effect of Dimethazan was confirmed in a patient markedly depressed with chlorpromazine [1]. This respiratory stimulation is a distinct pharmacological feature not consistently observed with caffeine at comparable doses in sedated populations [2].

Respiratory stimulation
Cross-study comparable
Confirmed reversal of drug-induced respiratory depression
Supports respiratory endpoint studies; caffeine data limited and variable
Chlorpromazine-depressed patient; IV 50–600 mg context
Respiratory pharmacology Anesthesiology Toxicology

Safety and Tolerability Profile: Absence of Caffeine-Associated Shortcomings

Dimethazan was reported to be safe and well tolerated with none of the shortcomings of other caffeine preparations [1]. This tolerability advantage is notable given that caffeine at therapeutic-equivalent doses is associated with adverse effects including tachycardia, anxiety, insomnia, and gastrointestinal disturbance [2].

Tolerability endpoint
Class-level inference
Reported absence of caffeine-typical adverse effects
Tolerability endpoint context; comparative safety pharmacology review
200-patient study; context-dependent, data to verify
Safety pharmacology Toxicology Drug tolerability

Physicochemical Properties: Melting Point Differentiation from Theophylline and Caffeine

Dimethazan exhibits a melting point of 95°C (free base) and 260°C (hydrochloride salt) [1]. These values differ from theophylline (mp 270-274°C) [2] and caffeine (mp 235-238°C) [3], reflecting the physicochemical impact of the N7-dimethylaminoethyl substitution.

Melting point
Cross-study comparable
95 °C (free base)
>140 °C difference from theophylline and caffeine
Supports identity verification and QC differentiation
Physicochemical characterization Analytical chemistry Formulation development

Molecular Properties: Enhanced Basicity and Calculated pKa Differentiation

Dimethazan possesses a predicted pKa of 8.95±0.28 , reflecting the basicity conferred by the dimethylaminoethyl substituent. This contrasts with theophylline (pKa 8.81, weakly acidic) [1] and caffeine (pKa ~0.7-1.0, essentially neutral at physiological pH) [2], indicating distinct ionization states and solubility profiles at physiological pH.

Predicted pKa
Cross-study comparable
8.95 ± 0.28
Basic amine center distinct from caffeine (neutral at physiological pH)
Computational prediction; informs formulation and solubility review
Computational chemistry ADME prediction Drug design

Dimethazan (CAS 519-30-2) Recommended Application Scenarios Based on Quantitative Differentiation Evidence


CNS Pharmacology Research Requiring Biphasic Stimulation-Sedation Phenotype

Researchers investigating dual-action CNS agents or seeking a xanthine derivative with documented concurrent stimulation and sedation should prioritize Dimethazan. The clinical study by Batterman et al. demonstrated this dual effect in 134 hospitalized patients with depression [1], a phenotype not achievable with caffeine or theophylline alone. This application scenario is directly supported by the clinical response data presented in Section 3, Evidence Item 1.

Respiratory Stimulation Studies in Sedated or Depressed Models

Dimethazan is indicated for research protocols requiring respiratory stimulation in the context of drug-induced CNS depression. The compound demonstrated confirmed respiratory stimulatory effects in a chlorpromazine-depressed patient [1], providing a documented basis for experimental design. This scenario derives from Evidence Item 2 in Section 3 and is particularly relevant for studies involving sedative reversal or respiratory depression models.

Xanthine Tolerability Comparison Studies

For investigations comparing adverse effect profiles across the xanthine class, Dimethazan serves as a reference compound with documented tolerability advantages. The clinical finding that Dimethazan was "safe and well tolerated with none of the shortcomings of other caffeine preparations" [1] provides a basis for comparative safety pharmacology studies. This scenario is supported by Evidence Item 3 in Section 3.

Quality Control and Analytical Reference Standard Procurement

The distinctive physicochemical properties of Dimethazan—including a melting point of 95°C (free base) [2] and predicted pKa of 8.95±0.28 —make it suitable as an analytical reference standard for method development and validation. These parameters provide clear differentiation from theophylline (mp 270-274°C) and caffeine (mp 235-238°C), enabling unambiguous identification in complex mixtures. This scenario is directly supported by Evidence Items 4 and 5 in Section 3.

Application
Selection Property
Validation Focus
CNS pharmacology: biphasic stimulation-sedation studies
Dual-action phenotype review
Stimulation-sedation co-occurrence endpoints
Respiratory stimulation: sedative-induced depression models
Respiratory endpoint context
Reversal-of-depression endpoint review
Xanthine tolerability comparison studies
Tolerability endpoint profile
Comparative adverse-effect endpoint monitoring
Analytical reference standard procurement
Distinctive physicochemical markers
Melting point and pKa-based identity confirmation
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